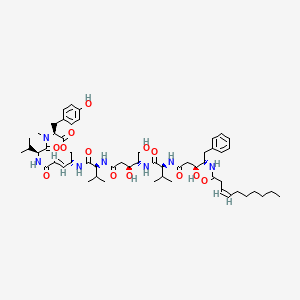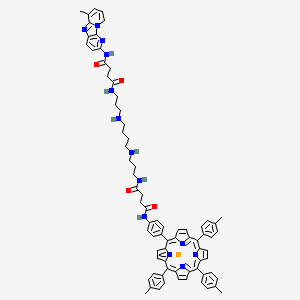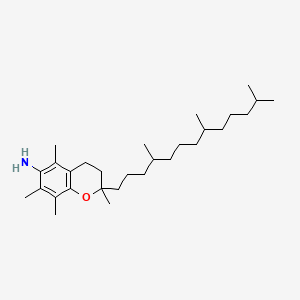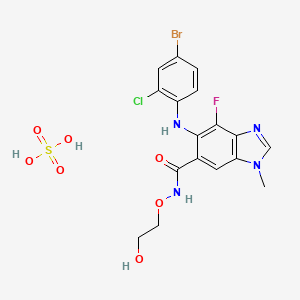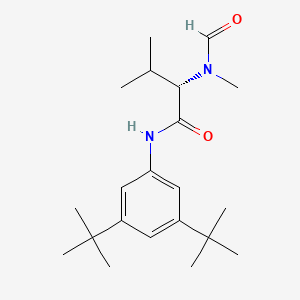
Sigamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of stable silylenes and their reactivity, including reactions with ethanol, water, and iodomethane, provides insight into the preparation and manipulation of silicon-based compounds (Haaf et al., 1998). Additionally, the development of poly(pyrazolyl)silanes and their reactivity offers a glimpse into the synthesis strategies for silicon derivatives with specific functional groups (Armbruster, Fernández, & Breher, 2009).
Molecular Structure Analysis
The characterization and analysis of cubic silicon nitride highlight the significance of molecular structure determination in understanding the properties and potential applications of synthesized compounds (Zerr et al., 1999).
Chemical Reactions and Properties
Research on asymmetric reduction of imines catalyzed by amino acid-derived formamide demonstrates the potential of silicon-based compounds in facilitating chemical reactions with high enantioselectivity (Malkov et al., 2009). This study exemplifies the chemical reactivity and properties of silicon-based catalysts.
Physical Properties Analysis
The synthesis and structural analysis of molecular sieves and their physical properties, such as framework densities and pore structures, shed light on the physical characteristics of silicate and silicon-based materials (Corma & Davis, 2004).
Chemical Properties Analysis
Investigations into the synthesis, structure, and reactivity of donor-stabilized silylenes with bulky bidentate benzamidinato ligands offer insights into the chemical properties of silicon compounds, including their reactivity with various electrophiles and nucleophiles (Tacke et al., 2015).
Applications De Recherche Scientifique
1. Understanding Scientific Inquiry
The Views About Scientific Inquiry (VASI) questionnaire, developed by Lederman et al. (2014), provides a framework for assessing learners' understandings of scientific inquiry. This tool is critical in evaluating conceptions about essential aspects of scientific inquiry, which could be relevant in research involving compounds like Sigamide (Lederman et al., 2014).
2. Marine Mammal Ecology
This compound's applications may be extended to marine mammal ecology. Stable Isotope Analysis (SIA), as discussed by Newsome et al. (2010), has been a valuable tool in studying animal diet, habitat use, and physiology. Such techniques could be pivotal in understanding the impact of substances like this compound on marine ecosystems (Newsome, Clementz, & Koch, 2010).
3. Advances in Cloud Computing for Scientific Experiments
Oliveira et al. (2017) highlight the role of cloud computing in scientific research, emphasizing its utility in managing and analyzing scientific data. This advancement could be beneficial for conducting and reproducing experiments involving this compound (Oliveira, de Oliveira, & Mattoso, 2017).
4. Inquiry-Based Learning in Education
The effectiveness of scientific inquiry-based learning, as explored by Qingchao et al. (2008), could be applied to educational research involving this compound. This approach enhances students' scientific inquiry abilities, which could be valuable in higher education contexts where this compound is studied (Qingchao, Xiufang, & Guangyan, 2008).
5. Energy Storage Technologies
Hwang et al. (2017) discuss the advancements in sodium-ion batteries (SIBs), a field where this compound could potentially have applications. Research on electrode materials and storage systems could be relevant to the development of SIBs with compounds like this compound (Hwang, Myung, & Sun, 2017).
Propriétés
IUPAC Name |
(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-14(2)18(23(9)13-24)19(25)22-17-11-15(20(3,4)5)10-16(12-17)21(6,7)8/h10-14,18H,1-9H3,(H,22,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKNTNIBDGTNQY-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582957 | |
| Record name | N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928789-96-2 | |
| Record name | N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 928789-96-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sigamide and what reactions is it known to catalyze?
A1: this compound is a chiral Lewis-basic formamide derived from N-methyl valine. [, ] It has been shown to effectively catalyze the enantioselective reduction of ketimines using trichlorosilane (Cl3SiH) as the reducing agent. [, ] This reaction yields chiral amines, which are important building blocks for pharmaceuticals and other biologically active compounds.
Q2: How does this compound achieve enantioselective reduction of ketimines?
A2: Although the exact mechanism is still under investigation, it is proposed that this compound acts as a Lewis base, coordinating to the silicon atom of trichlorosilane. [] This coordination enhances the reactivity of the silane and directs the hydride transfer to the imine in an enantioselective fashion, leading to the preferential formation of one enantiomer of the amine product.
Q3: What are the advantages of using this compound for this type of reaction?
A3: this compound offers several advantages:
- High enantioselectivity: It can achieve excellent enantioselectivities (up to 97% ee) in the reduction of various ketimines. []
- Low catalyst loading: The reaction proceeds efficiently with low catalyst loadings (1-5 mol%). []
- Mild reaction conditions: The reaction typically takes place at room temperature, avoiding the need for harsh conditions. []
- Broad substrate scope: this compound has demonstrated effectiveness with a range of ketimines derived from diverse aromatic and aliphatic ketones and amines. [, ]
Q4: Are there any limitations to the use of this compound in asymmetric reduction?
A4: While highly effective for many substrates, this compound does have some limitations:
- Steric hindrance: Ketimines with bulky substituents around the nitrogen atom may exhibit lower enantioselectivity due to steric hindrance with the catalyst. []
- Competing coordination: Substrates containing other Lewis-basic groups may compete with the imine for coordination to the catalyst, potentially lowering the reaction efficiency and selectivity. []
Q5: What are the potential applications of this compound-catalyzed reactions?
A5: The development of efficient and enantioselective methods for the synthesis of chiral amines is crucial in pharmaceutical research and development. this compound, as a readily available and highly effective catalyst for this transformation, holds significant potential for the synthesis of various chiral molecules, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



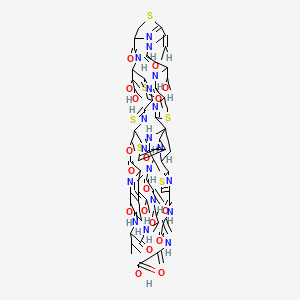
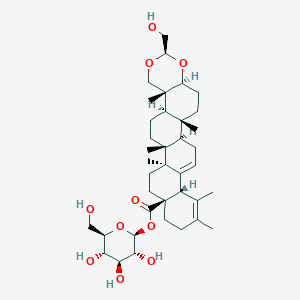
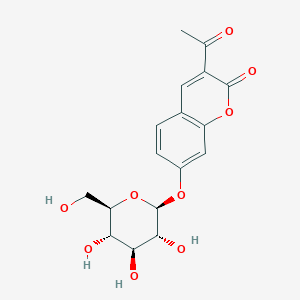

![2,2'-[(2-Azanidyl-2-oxoethyl)imino]diacetate(3-)](/img/structure/B1255741.png)
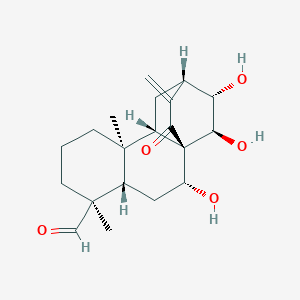
![3-(4-bromophenyl)-N-[5-[[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)anilino]-oxomethyl]-2-methylphenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1255743.png)
![[1-(Dimethylamino)-2-methylpropan-2-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B1255745.png)
![2-[n-(4-Chlorophenyl)carbamoyl]benzenesulfonamide](/img/structure/B1255746.png)

